L-Lysyl-L-valyl-L-alpha-glutamyl-L-lysyl-L-isoleucylglycyl-L-alpha-glutamylglycyl-L-threonyl-L-tyrosylglycyl-L-valyl-L-valyl-L-tyrosyl-L-lysinamide
L-Lysyl-L-valyl-L-alpha-glutamyl-L-lysyl-L-isoleucylglycyl-L-alpha-glutamylglycyl-L-threonyl-L-tyrosylglycyl-L-valyl-L-valyl-L-tyrosyl-L-lysinamide
Brand Name:
Vulcanchem
CAS No.:
136688-17-0
VCID:
VC21256881
InChI:
InChI=1S/C77H125N19O22/c1-10-43(8)64(96-71(112)51(19-13-16-34-80)88-70(111)53(29-31-60(105)106)89-74(115)62(41(4)5)94-67(108)49(81)17-11-14-32-78)73(114)85-37-56(100)86-52(28-30-59(103)104)68(109)83-39-58(102)93-65(44(9)97)77(118)90-54(35-45-20-24-47(98)25-21-45)69(110)84-38-57(101)92-61(40(2)3)76(117)95-63(42(6)7)75(116)91-55(36-46-22-26-48(99)27-23-46)72(113)87-50(66(82)107)18-12-15-33-79/h20-27,40-44,49-55,61-65,97-99H,10-19,28-39,78-81H2,1-9H3,(H2,82,107)(H,83,109)(H,84,110)(H,85,114)(H,86,100)(H,87,113)(H,88,111)(H,89,115)(H,90,118)(H,91,116)(H,92,101)(H,93,102)(H,94,108)(H,95,117)(H,96,112)(H,103,104)(H,105,106)/t43-,44+,49-,50-,51-,52-,53-,54-,55-,61-,62-,63-,64-,65-/m0/s1
SMILES:
CCC(C)C(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N
Molecular Formula:
C77H125N19O22
Molecular Weight:
1668.9 g/mol
L-Lysyl-L-valyl-L-alpha-glutamyl-L-lysyl-L-isoleucylglycyl-L-alpha-glutamylglycyl-L-threonyl-L-tyrosylglycyl-L-valyl-L-valyl-L-tyrosyl-L-lysinamide
CAS No.: 136688-17-0
Cat. No.: VC21256881
Molecular Formula: C77H125N19O22
Molecular Weight: 1668.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 136688-17-0 |
|---|---|
| Molecular Formula | C77H125N19O22 |
| Molecular Weight | 1668.9 g/mol |
| IUPAC Name | (4S)-4-[[2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]butanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |
| Standard InChI | InChI=1S/C77H125N19O22/c1-10-43(8)64(96-71(112)51(19-13-16-34-80)88-70(111)53(29-31-60(105)106)89-74(115)62(41(4)5)94-67(108)49(81)17-11-14-32-78)73(114)85-37-56(100)86-52(28-30-59(103)104)68(109)83-39-58(102)93-65(44(9)97)77(118)90-54(35-45-20-24-47(98)25-21-45)69(110)84-38-57(101)92-61(40(2)3)76(117)95-63(42(6)7)75(116)91-55(36-46-22-26-48(99)27-23-46)72(113)87-50(66(82)107)18-12-15-33-79/h20-27,40-44,49-55,61-65,97-99H,10-19,28-39,78-81H2,1-9H3,(H2,82,107)(H,83,109)(H,84,110)(H,85,114)(H,86,100)(H,87,113)(H,88,111)(H,89,115)(H,90,118)(H,91,116)(H,92,101)(H,93,102)(H,94,108)(H,95,117)(H,96,112)(H,103,104)(H,105,106)/t43-,44+,49-,50-,51-,52-,53-,54-,55-,61-,62-,63-,64-,65-/m0/s1 |
| Standard InChI Key | DEKZNHTXEGOPTF-OTBOVQIOSA-N |
| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N |
| SMILES | CCC(C)C(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N |
| Canonical SMILES | CCC(C)C(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator